molecular formula C18H15BrFNO4 B3831623 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide

Cat. No. B3831623
M. Wt: 408.2 g/mol
InChI Key: KICMJNXRYGHSGX-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide” is a complex organic molecule. It contains a fluorophenyl group, a chromen ring, and an alaninate group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chromen ring system is aromatic and relatively stable. The fluorophenyl group may undergo reactions typical of aromatic halides, while the alaninate group (an ester of alanine) could participate in reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, it could potentially interact with biological targets via the chromen ring system or the alaninate group .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows interesting biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

[3-(4-fluorophenyl)-4-oxochromen-7-yl] 2-aminopropanoate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4.BrH/c1-10(20)18(22)24-13-6-7-14-16(8-13)23-9-15(17(14)21)11-2-4-12(19)5-3-11;/h2-10H,20H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICMJNXRYGHSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide
Reactant of Route 2
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide
Reactant of Route 3
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide
Reactant of Route 5
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide
Reactant of Route 6
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl alaninate hydrobromide

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